
(1R,5R)-3-Methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,5R)-3-Metil-5-(prop-1-en-2-il)ciclohex-2-en-1-ol es un compuesto químico conocido por su estructura y propiedades únicas. Es un derivado de ciclohexenol con un grupo metilo y un grupo prop-1-en-2-il unidos al anillo de ciclohexeno.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (1R,5R)-3-Metil-5-(prop-1-en-2-il)ciclohex-2-en-1-ol típicamente implica el uso de materiales de partida y reactivos específicos bajo condiciones controladas. Un método común implica la ciclización de precursores apropiados en presencia de catalizadores. Las condiciones de reacción, como la temperatura, la presión y el solvente, se optimizan cuidadosamente para lograr altos rendimientos y pureza.
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto puede implicar síntesis a gran escala utilizando reactores de flujo continuo. Estos reactores permiten un control preciso sobre los parámetros de reacción, asegurando una calidad y eficiencia consistentes. El uso de técnicas de purificación avanzadas, como la destilación y la cromatografía, también es común para obtener el producto deseado con alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
(1R,5R)-3-Metil-5-(prop-1-en-2-il)ciclohex-2-en-1-ol puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar para formar cetonas o aldehídos correspondientes.
Reducción: Las reacciones de reducción pueden convertirlo en alcoholes u otras formas reducidas.
Sustitución: El compuesto puede participar en reacciones de sustitución, donde los grupos funcionales se reemplazan por otros grupos.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio o el trióxido de cromo para la oxidación, y agentes reductores como el hidruro de litio y aluminio para la reducción. Las condiciones de reacción, como la temperatura, el solvente y el pH, se adaptan para lograr la transformación deseada de manera eficiente.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones de reacción específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir cetonas o aldehídos, mientras que la reducción puede producir alcoholes.
Aplicaciones Científicas De Investigación
(1R,5R)-3-Metil-5-(prop-1-en-2-il)ciclohex-2-en-1-ol tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: El compuesto se estudia por sus posibles actividades biológicas e interacciones con biomoléculas.
Medicina: Se están llevando a cabo investigaciones para explorar sus posibles propiedades terapéuticas y aplicaciones en el desarrollo de fármacos.
Industria: Se utiliza en la producción de fragancias, sabores y otros productos industriales.
Mecanismo De Acción
El mecanismo por el cual (1R,5R)-3-Metil-5-(prop-1-en-2-il)ciclohex-2-en-1-ol ejerce sus efectos implica interacciones con objetivos moleculares y vías específicas. Estas interacciones pueden conducir a diversas respuestas biológicas, dependiendo del contexto y la aplicación. La estructura del compuesto le permite unirse a receptores o enzimas específicos, modulando su actividad y conduciendo a resultados deseados.
Comparación Con Compuestos Similares
Compuestos similares
Carvona: Un compuesto similar con un anillo de ciclohexeno y un grupo cetona.
Mentol: Otro derivado de ciclohexanol con una estructura similar pero diferentes grupos funcionales.
Limoneno: Un compuesto relacionado con un esqueleto de carbono similar pero que carece del grupo hidroxilo.
Singularidad
(1R,5R)-3-Metil-5-(prop-1-en-2-il)ciclohex-2-en-1-ol es único debido a su estereoquímica específica y grupos funcionales, que confieren propiedades químicas y biológicas distintas.
Propiedades
Número CAS |
514213-45-7 |
|---|---|
Fórmula molecular |
C10H16O |
Peso molecular |
152.23 g/mol |
Nombre IUPAC |
(1R,5R)-3-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-ol |
InChI |
InChI=1S/C10H16O/c1-7(2)9-4-8(3)5-10(11)6-9/h5,9-11H,1,4,6H2,2-3H3/t9-,10+/m1/s1 |
Clave InChI |
KGBYJUNQUOTCBO-ZJUUUORDSA-N |
SMILES isomérico |
CC1=C[C@@H](C[C@@H](C1)C(=C)C)O |
SMILES canónico |
CC1=CC(CC(C1)C(=C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![9,9'-([1,1'-Biphenyl]-4,4'-diyl)bis(2,3-dibromo-9H-carbazole)](/img/structure/B12591960.png)
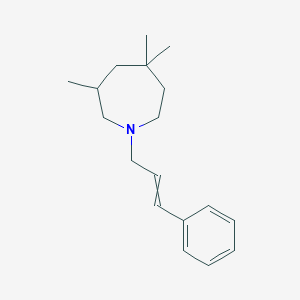
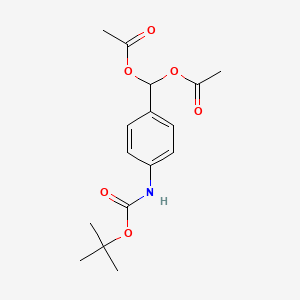
![1-Iodo-2,4,5-tris[(4-butoxyphenyl)ethynyl]benzene](/img/structure/B12591994.png)
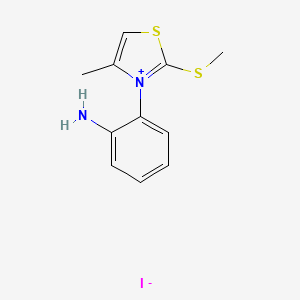
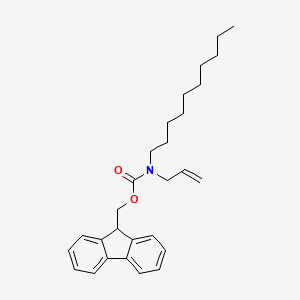
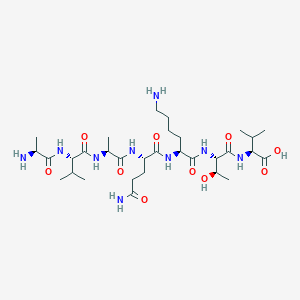


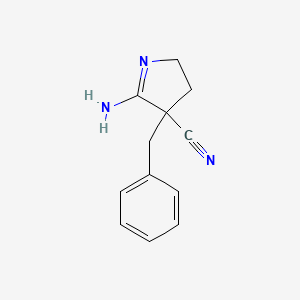
propanedinitrile](/img/structure/B12592023.png)
